molecular formula C12H11NO B084497 1-(2-Methylquinolin-3-yl)ethanone CAS No. 14208-35-6

1-(2-Methylquinolin-3-yl)ethanone

Cat. No. B084497
CAS RN: 14208-35-6
M. Wt: 185.22 g/mol
InChI Key: OKDWGFQXJYJNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C12H11NO . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 2-methylquinoline, a related compound, has been reported in the literature. The Doebner–von Miller reaction protocol is considered the best for the synthesis of 2-methylquinoline . Another study reported the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol using a modified Darzen reaction .


Molecular Structure Analysis

The molecular structure of 1-(2-Methylquinolin-3-yl)ethanone can be analyzed using its InChI code: 1S/C12H11NO/c1-8-11(8(2)14)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3 .


Chemical Reactions Analysis

A study reported the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol using a modified Darzen reaction . The reaction occurs under oxidative conditions via a cascade sequence of bromination, aldol condensation followed by substitution .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Methylquinolin-3-yl)ethanone is 185.22 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

“1-(2-Methylquinolin-3-yl)ethanone” serves as a vital scaffold in drug discovery due to its quinoline structure, which is a common motif in medicinal chemistry . Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties. This compound can be used to synthesize new drugs with potential therapeutic effects.

Biological Activity Modulation

The quinoline core of “1-(2-Methylquinolin-3-yl)ethanone” is essential in the development of compounds with significant biological activities. It can be functionalized to create derivatives that exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Synthesis of Bioactive Molecules

This compound is used in the synthesis of bioactive molecules, particularly in creating chalcone derivatives anchored with heterocyclic compounds. These synthesized molecules have shown pharmacological activities and are important in the study of bioactive natural products .

Anticancer Research

Quinoline derivatives, including “1-(2-Methylquinolin-3-yl)ethanone,” have been investigated for their anticancer activity. They are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death, which is a promising approach in cancer therapy .

Environmental Chemistry

The synthesis of “1-(2-Methylquinolin-3-yl)ethanone” and its derivatives can be achieved through green chemistry protocols, minimizing the environmental impact. This approach is crucial in developing sustainable practices in chemical research .

Computational Chemistry

“1-(2-Methylquinolin-3-yl)ethanone” is also relevant in computational chemistry, where it can be used in molecular modeling and simulations to predict the behavior of new compounds. Programs like Amber and GROMACS utilize such compounds for creating simulation visualizations .

Future Directions

While specific future directions for 1-(2-Methylquinolin-3-yl)ethanone are not mentioned in the retrieved sources, quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-(2-methylquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDWGFQXJYJNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406062
Record name 3-Acetyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylquinolin-3-yl)ethanone

CAS RN

14208-35-6
Record name 3-Acetyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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